molecular formula C15H14O6 B1311191 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone CAS No. 219861-73-1

2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

Cat. No.: B1311191
CAS No.: 219861-73-1
M. Wt: 290.27 g/mol
InChI Key: IYKKVJSOAPKTPD-UHFFFAOYSA-N
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Description

2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of benzophenone, characterized by the presence of hydroxyl and methoxy groups on its aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with appropriate benzophenone derivatives.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic rings.

    Methoxylation: Introduction of methoxy groups at the 4 and 6 positions.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired substitution patterns.

Industrial Production Methods

Industrial production of 2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone involves large-scale chemical processes, often utilizing catalysts to enhance reaction efficiency. The process includes:

    Bulk Synthesis: Using large reactors to handle significant quantities of starting materials.

    Purification: Employing techniques such as crystallization and chromatography to obtain high-purity products.

    Quality Control: Ensuring the final product meets industry standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols, phenols.

    Substitution Products: Halogenated benzophenones, alkylated derivatives.

Scientific Research Applications

2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’,4,4’-Tetrahydroxybenzophenone: Similar structure but with additional hydroxyl groups.

    2,2’,4,6-Tetramethoxybenzophenone: Similar structure but with additional methoxy groups.

    2,3,4-Trihydroxybenzophenone: Similar structure but different hydroxyl group positions.

Uniqueness

2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups at specific positions makes it a valuable compound for various applications.

Properties

IUPAC Name

(2,3-dihydroxyphenyl)-(2-hydroxy-4,6-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-20-8-6-11(17)13(12(7-8)21-2)15(19)9-4-3-5-10(16)14(9)18/h3-7,16-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKKVJSOAPKTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C2=C(C(=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434277
Record name 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219861-73-1
Record name 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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